molecular formula C5H8O3 B3044194 Ethyl Pyruvate-3,3,3-d3 CAS No. 66966-38-9

Ethyl Pyruvate-3,3,3-d3

Cat. No.: B3044194
CAS No.: 66966-38-9
M. Wt: 119.13 g/mol
InChI Key: XXRCUYVCPSWGCC-BMSJAHLVSA-N
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Description

Ethyl Pyruvate-3,3,3-d3 is a deuterated form of ethyl pyruvate, where the hydrogen atoms at the 3,3,3 positions are replaced with deuterium This compound is a derivative of pyruvic acid and is known for its stability and non-toxic nature in aqueous solutions

Scientific Research Applications

Ethyl Pyruvate-3,3,3-d3 has a wide range of applications in scientific research:

Mechanism of Action

CTI-01, a novel anti-inflammatory agent, inhibits the systemic release of cytokines, such as TNF-alpha and HMGB1, which promote the body’s inflammatory response . Ethyl pyruvate has been shown to exert a number of beneficial effects in various in vitro/in vivo settings, including the modulation of the redox environment and prevention of ROS-mediated damage, promotion of cell metabolism and the ensuing energy production, and inhibition of inflammation by shaping immune cell signaling, activation and differentiation .

Safety and Hazards

Ethyl pyruvate is flammable and containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is recommended to keep away from open flames, hot surfaces, and sources of ignition . It is also advised to take precautionary measures against static discharge . Immediate change of contaminated clothing is suggested along with preventive skin protection . Hands and face should be washed after working with the substance .

Future Directions

Ethyl pyruvate has been intensively studied in numerous animal models of systemic and organ-specific disorders whose pathogenesis involves a strong immune component . The possibility to apply Ethyl pyruvate as a treatment for such diseases in humans is being discussed .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl Pyruvate-3,3,3-d3 can be synthesized through the esterification of pyruvic acid with ethanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and continuous stirring to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves the catalytic oxidation of ethyl lactate with a deuterium source. This method is preferred due to its efficiency and scalability. The reaction is carried out in a controlled environment with specific temperature and pressure conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl Pyruvate-3,3,3-d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form acetic acid and carbon dioxide.

    Reduction: It can be reduced to form ethyl lactate.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

Comparison with Similar Compounds

Ethyl Pyruvate-3,3,3-d3 is unique due to its deuterium substitution, which enhances its stability and reduces its reactivity compared to non-deuterated ethyl pyruvate. Similar compounds include:

This compound stands out due to its enhanced stability and unique isotopic labeling, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 3,3,3-trideuterio-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3/i2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRCUYVCPSWGCC-BMSJAHLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl Pyruvate-3,3,3-d3
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